Methyl octadeca-9,12-diynoate Methyl octadeca-9,12-diynoate
Brand Name: Vulcanchem
CAS No.: 62439-44-5
VCID: VC19449569
InChI: InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3
SMILES:
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Methyl octadeca-9,12-diynoate

CAS No.: 62439-44-5

Cat. No.: VC19449569

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadeca-9,12-diynoate - 62439-44-5

Specification

CAS No. 62439-44-5
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name methyl octadeca-9,12-diynoate
Standard InChI InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-6,9,12-18H2,1-2H3
Standard InChI Key VATNVLNGBAFLPT-UHFFFAOYSA-N
Canonical SMILES CCCCCC#CCC#CCCCCCCCC(=O)OC

Introduction

Chemical Identity and Nomenclature

Methyl octadeca-9,12-diynoate is systematically named according to IUPAC conventions as methyl octadeca-9,12-diynoate, reflecting the positions of its triple bonds. Alternative synonyms include methyl 9,12-octadecadiynoate and octadeca-9,12-diynoic acid methyl ester, which are frequently used in chemical databases and literature . The compound’s structure consists of an 18-carbon chain (octadeca-) with triple bonds at carbons 9 and 12, terminated by a methyl ester group.

Structural Characteristics

  • Molecular Formula: C19H30O2\text{C}_{19}\text{H}_{30}\text{O}_{2}

  • Molecular Weight: 290.44 g/mol

  • Exact Mass: 290.225 Da

  • Topological Polar Surface Area (PSA): 26.3 Ų

  • LogP: 4.87 (indicating high hydrophobicity) .

The presence of two conjugated triple bonds introduces significant rigidity into the molecule, influencing its reactivity and physical properties. This structural feature differentiates it from dienoic esters like methyl octadeca-9,12-dienoate (CAS No. 2566-97-4), which contain double bonds instead .

Synthesis and Production Pathways

The synthesis of methyl octadeca-9,12-diynoate typically involves esterification of the corresponding diynoic acid (octadeca-9,12-diynoic acid) with methanol under acid- or base-catalyzed conditions. While detailed protocols for this specific compound are scarce, analogous methods for related diynoates provide insight into plausible synthetic routes.

Key Reaction Steps

  • Alkyne Formation: Sequential dehydrohalogenation or elimination reactions to introduce triple bonds at positions 9 and 12.

  • Esterification: Reaction of the diynoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) to yield the methyl ester.

Challenges in synthesis include controlling the regioselectivity of triple bond formation and minimizing side reactions such as over-reduction or polymerization. Advanced techniques like Sonogashira coupling may offer pathways to improve yield and purity, though these remain unexplored for methyl octadeca-9,12-diynoate specifically.

PropertyValue/DescriptionSource
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Flash PointNot reported
SolubilityLikely insoluble in water; soluble in organic solvents (e.g., chloroform, hexane)Inferred

The compound’s high LogP value (4.87) suggests strong lipophilicity, making it suitable for applications requiring nonpolar solvents or lipid-based matrices . Its stability under ambient conditions remains unverified, though alkyne-containing compounds generally exhibit moderate thermal stability.

Challenges and Knowledge Gaps

Current understanding of methyl octadeca-9,12-diynoate is hindered by:

  • Limited Experimental Data: Critical properties like melting/boiling points and spectral data (NMR, IR) are unreported .

  • Synthetic Complexity: No optimized protocols for large-scale production exist, limiting practical applications.

  • Biological Uncharacterization: Toxicity, pharmacokinetics, and metabolic pathways remain entirely unexplored.

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